molecular formula C5H10ClNO2S B13558666 Methyl 3-aminothietane-3-carboxylate hydrochloride

Methyl 3-aminothietane-3-carboxylate hydrochloride

Cat. No.: B13558666
M. Wt: 183.66 g/mol
InChI Key: XOIGEIXHMLJRTC-UHFFFAOYSA-N
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Description

Methyl 3-aminothietane-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminothietane-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminothietane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-aminothietane-3-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-aminothietane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thietane ring can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminothietane-3-carboxylate hydrochloride is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The ring strain in the four-membered thietane ring makes it more reactive compared to its five-membered thiophene counterpart. This reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules that might be challenging to synthesize using other compounds.

Properties

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

methyl 3-aminothietane-3-carboxylate;hydrochloride

InChI

InChI=1S/C5H9NO2S.ClH/c1-8-4(7)5(6)2-9-3-5;/h2-3,6H2,1H3;1H

InChI Key

XOIGEIXHMLJRTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CSC1)N.Cl

Origin of Product

United States

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